molecular formula C20H15FN2O6S4 B1683687 2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid CAS No. 603987-59-3

2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid

Cat. No. B1683687
M. Wt: 526.6 g/mol
InChI Key: CBRCULCCRGSSLB-UHFFFAOYSA-N
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Description

The compound’s name suggests it’s a complex organic molecule with multiple functional groups, including a thiazole, a sulfonamide, a methylsulfonyl group, and a carboxylic acid. The presence of these functional groups could give the compound various chemical properties and potential applications.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used.



Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.



Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the sulfonamide group could be involved in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and pKa, can be determined using various experimental techniques. These properties can provide insights into how the compound might behave in different environments.


Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Thiourea and Fused Pyrimidine Derivatives : Research by El-Gaby et al. (2002) explored the synthesis of various derivatives containing sulfonamido moieties, including thioureas and fused thiopyrimidines, through interactions involving compounds related to 2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid (El-Gaby, Micky, Taha, & El-Sharief, 2002).

  • Thiophene Derivative Synthesis : Gewald et al. (1988) investigated the synthesis of 2,3-heterocondensed thiophenes from substituted 2-aminothiophen-3-thiole, a process relevant to the synthesis of compounds similar to the one (Gewald, Hain, & Madlenscha, 1988).

  • Synthesis of Benzo[b]thiophen Derivatives : Research by Campaigne and Neiss (1965) focused on the synthesis of various benzo[b]thiophen derivatives, which are structurally related to the compound of interest (Campaigne & Neiss, 1965).

Photophysical and Electrochemical Properties

  • Photochemical Degradation Study : Andersson and Bobinger (1996) studied the photochemical degradation of crude oil components, including benzothiophenes, which can provide insights into the behavior of similar compounds under environmental conditions (Andersson & Bobinger, 1996).

  • Study on Conductivity of PEDOT : Tan et al. (2016) explored the modification of PEDOT:PSS with halobenzoic acids, including fluorobenzoic acid, which is structurally related to the compound . This research is significant for understanding the material science applications of similar compounds (Tan, Zhou, Ji, Huang, & Chen, 2016).

Biological Activity and Applications

  • Antimicrobial Activity Study : Jagtap et al. (2010) synthesized and screened benzothiazole derivatives comprising sulfonamido thiazole, similar to the compound of interest, for antimicrobial activity. This indicates potential applications in pharmacology and biomedicine (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

  • Aldose Reductase Inhibitors with Antioxidant Activity : Alexiou and Demopoulos (2010) researched benzenesulfonamides as aldose reductase inhibitors, a category to which the compound may belong, highlighting its potential in treating diabetic complications (Alexiou & Demopoulos, 2010).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, some organic compounds are flammable, while others are toxic. Safety data sheets (SDS) provide information on the hazards of specific compounds, as well as precautions for safe handling and use.


Future Directions

Future research on the compound could involve further studying its properties, exploring its potential applications, and optimizing its synthesis. This could involve both experimental work and computational modeling.


Please note that this is a general analysis and the specifics could vary depending on the exact nature of the compound. For a detailed analysis, you would need to consult scientific literature or conduct experimental studies. If you have access to a research database, you might find more specific information there. If you’re planning to work with this compound in a lab, please make sure to follow all relevant safety protocols.


properties

IUPAC Name

2-[4-[(5-fluoro-3-methyl-1-benzothiophen-2-yl)sulfonylamino]-3-methylsulfonylphenyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O6S4/c1-10-13-8-12(21)4-6-16(13)31-20(10)33(28,29)23-14-5-3-11(7-17(14)32(2,26)27)18-22-15(9-30-18)19(24)25/h3-9,23H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRCULCCRGSSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)NC3=C(C=C(C=C3)C4=NC(=CS4)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid

Synthesis routes and methods I

Procedure details

Into 45 mL of methanol was dissolved 954 mg of Compound 69, and 4.0 mL of 1 mol/L sodium hydroxide was added thereto. After 20 minutes of stirring under heating and refluxing, the solvent was removed by evaporation under reduced pressure, and the resulting residue was extracted with ether-water (1/1). To the aqueous layer was added 2 mol/L hydrochloric acid, and the precipitated crystals were washed with ether to obtain 746 mg of the title compound as colorless powder.
Name
Compound 69
Quantity
954 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
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reactant
Reaction Step One
Name
COC(=O)c1csc(-c2ccc(NS(=O)(=O)c3sc4ccc(F)cc4c3C)c(S(C)(=O)=O)c2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid
Reactant of Route 2
2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid
Reactant of Route 3
2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid
Reactant of Route 4
2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid
Reactant of Route 5
2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid
Reactant of Route 6
2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid

Citations

For This Compound
2
Citations
C Lapointe, L Vincent, H Giguère… - Journal of the …, 2023 - Am Heart Assoc
Background Deep vein thrombosis (DVT) is the primary cause of pulmonary embolism and the third most life‐threatening cardiovascular disease in North America. Post‐DVT …
Number of citations: 8 www.ahajournals.org
C Lapointe - 2023 - savoirs.usherbrooke.ca
Thèse présentée à la Faculté de médecine et des sciences de la santé en vue de l’obtention du diplôme de philosophiae doctor (Ph. D.) en pharmacologie, Faculté de médecine et des …
Number of citations: 0 savoirs.usherbrooke.ca

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